

# Troubleshooting AZD1390 solubility and stability in vitro

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## Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744

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## AZD1390 In Vitro Technical Support Center

Welcome to the technical support center for **AZD1390**, a potent and selective ATM kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **AZD1390** in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to solubility and stability.

## Frequently Asked Questions (FAQs)

Q1: What is **AZD1390** and what is its mechanism of action?

A1: **AZD1390** is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.<sup>[1][2][3]</sup> It is a highly potent and selective inhibitor with an IC<sub>50</sub> of 0.78 nM in cell-based assays.<sup>[1][4][5][6][7]</sup> **AZD1390** functions by binding to ATM and inhibiting its kinase activity, which in turn prevents the activation of the DNA damage checkpoint and disrupts DNA damage repair.<sup>[3][8]</sup> This leads to the induction of tumor cell apoptosis and enhances the sensitivity of cancer cells to chemo- and radiotherapy.<sup>[3][9][10]</sup>

Q2: What are the recommended solvents for dissolving **AZD1390**?

A2: **AZD1390** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.<sup>[1][2]</sup> It is insoluble in water.<sup>[2]</sup> For in vitro experiments, DMSO is the most commonly used

solvent.[11]

Q3: How should I prepare stock solutions of **AZD1390**?

A3: To prepare a stock solution, it is recommended to dissolve **AZD1390** powder in fresh, anhydrous DMSO.[1][11][12] For example, a 10 mM stock solution can be prepared and then further diluted for working concentrations. It is crucial to ensure the powder is fully dissolved, which may be aided by vortexing or brief ultrasonication.[11]

Q4: I am observing precipitation when I dilute my **AZD1390** stock solution in aqueous media. What should I do?

A4: Precipitation upon dilution in aqueous solutions like cell culture media or PBS is a common issue with hydrophobic compounds dissolved in DMSO.[11][13][14] To mitigate this, it is advisable to make serial dilutions of your high-concentration DMSO stock solution in DMSO first, before adding the final, lower-concentration DMSO solution to your aqueous medium.[12] Adding the DMSO stock dropwise to the aqueous medium while vortexing can also help prevent precipitation.[15] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[15]

Q5: What are the recommended storage conditions for **AZD1390**?

A5: **AZD1390** powder is stable for up to 3 years when stored at -20°C.[1][2][11] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 1 year or at -20°C for up to 1-6 months.[1][16] Always refer to the manufacturer's datasheet for specific storage recommendations.

## Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with **AZD1390**.

Problem	Possible Cause	Recommended Solution
Compound precipitation in cell culture medium	The compound has low aqueous solubility. The final DMSO concentration is too low to maintain solubility.	Perform serial dilutions of the stock solution in DMSO before adding to the aqueous medium.[12] Add the DMSO stock solution dropwise to the medium while vortexing.[15] Determine the maximum tolerable DMSO concentration for your cell line and adjust dilutions accordingly.[14]
Inconsistent or no biological activity	The compound has degraded due to improper storage. The compound has precipitated out of solution. Inaccurate concentration of the working solution.	Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][16] Visually inspect the working solution for any precipitate before adding to cells.[11] Recalculate the dilutions and ensure accurate pipetting.
Cell toxicity observed in vehicle control	The DMSO concentration is too high for the cell line. The DMSO used is not of high purity or is not anhydrous.	Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line (typically $\leq 0.5\%$ ).[15] Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][12]
Difficulty dissolving the compound powder	The compound has specific solubility characteristics. The solvent may have absorbed moisture.	Use the recommended solvents (DMSO or Ethanol).[1][2] Gentle warming (up to 50°C) or ultrasonication can aid in dissolution.[11] Use

fresh, anhydrous DMSO as  
moisture can reduce solubility.  
[\[1\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for **AZD1390** based on available information.

Table 1: Solubility of **AZD1390**

Solvent	Solubility (mg/mL)	Molar Concentration (mM)
DMSO	14 - 16	29.31 - 33.5
Ethanol	24	50.25
Water	Insoluble	-

Data sourced from multiple  
suppliers and may have slight  
batch-to-batch variations.[\[1\]](#)[\[2\]](#)

Table 2: Storage and Stability of **AZD1390**

Form	Storage Temperature	Stability
Powder	-20°C	3 years
Stock Solution in Solvent	-80°C	1 year
Stock Solution in Solvent	-20°C	1 - 6 months

It is recommended to aliquot  
stock solutions to avoid  
repeated freeze-thaw cycles.  
[\[1\]](#)[\[16\]](#)

## Experimental Protocols

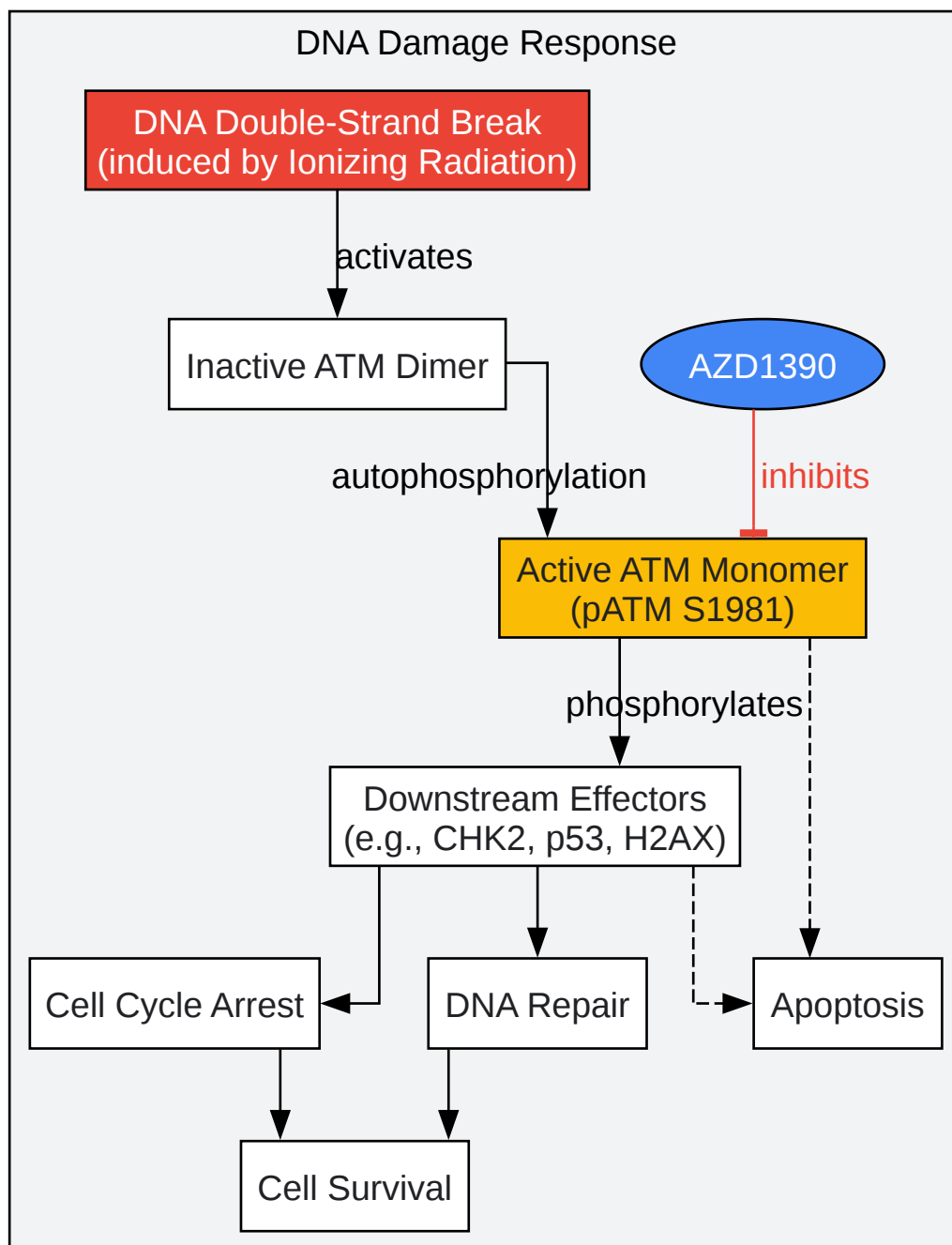
### Protocol 1: Preparation of **AZD1390** Stock and Working Solutions

- Materials: **AZD1390** powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure: a. Bring the **AZD1390** powder vial to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of **AZD1390** powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution of **AZD1390** (Molecular Weight: 477.57 g/mol ), dissolve 4.78 mg of the powder in 1 mL of DMSO. c. Vortex the solution until the powder is completely dissolved. Brief ultrasonication may be used to aid dissolution. d. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. f. For preparing working solutions, perform serial dilutions of the 10 mM stock solution in DMSO to the desired intermediate concentrations. g. Add the final DMSO-diluted **AZD1390** to the pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is well-tolerated by the cells (e.g.,  $\leq 0.1\%$ ).

### Protocol 2: In Vitro Cell-Based Assay for Radiosensitization

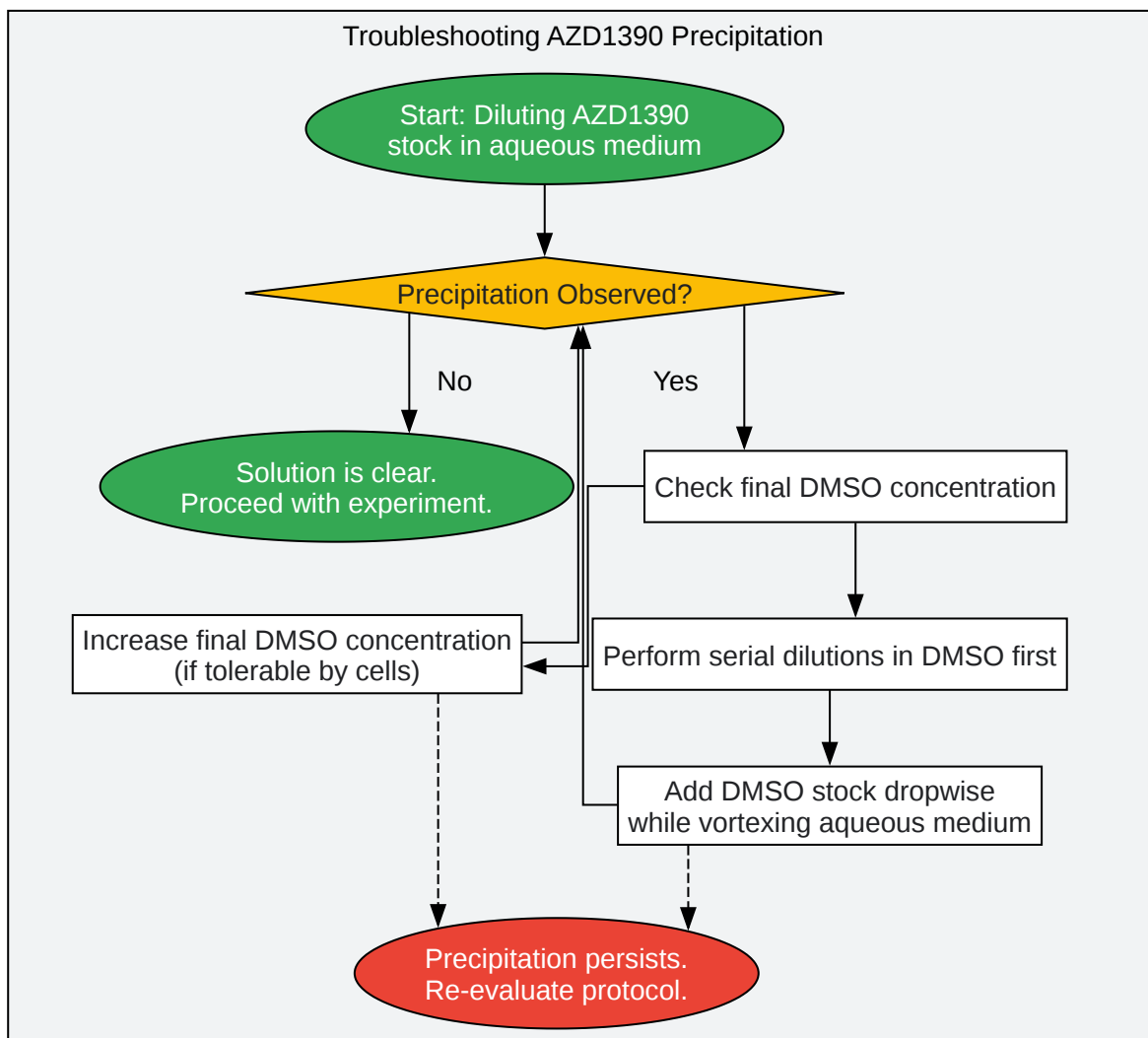
- Cell Seeding: Seed cells (e.g., glioma or lung cancer cell lines) in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.<sup>[1]</sup>
- Compound Treatment: Prepare serial dilutions of **AZD1390** in cell culture medium from your DMSO stock solutions. The final concentrations can range from 0 to 1250 nM.<sup>[1]</sup> Remove the old medium from the cells and add the medium containing the different concentrations of **AZD1390**. Include a vehicle control with the same final concentration of DMSO.
- Incubation: Incubate the cells with **AZD1390** for 1 hour prior to irradiation.<sup>[1][17]</sup>
- Irradiation: Irradiate the plates with the desired dose of ionizing radiation (e.g., 2-4 Gy).<sup>[1]</sup>
- Post-Irradiation Incubation: Continue to incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to assess the effect on cell viability or other endpoints.
- Endpoint Analysis: Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) or fix the cells for downstream analysis such as immunofluorescence staining for DNA damage markers (e.g.,  $\gamma$ H2AX).<sup>[9]</sup>

## Visualizations



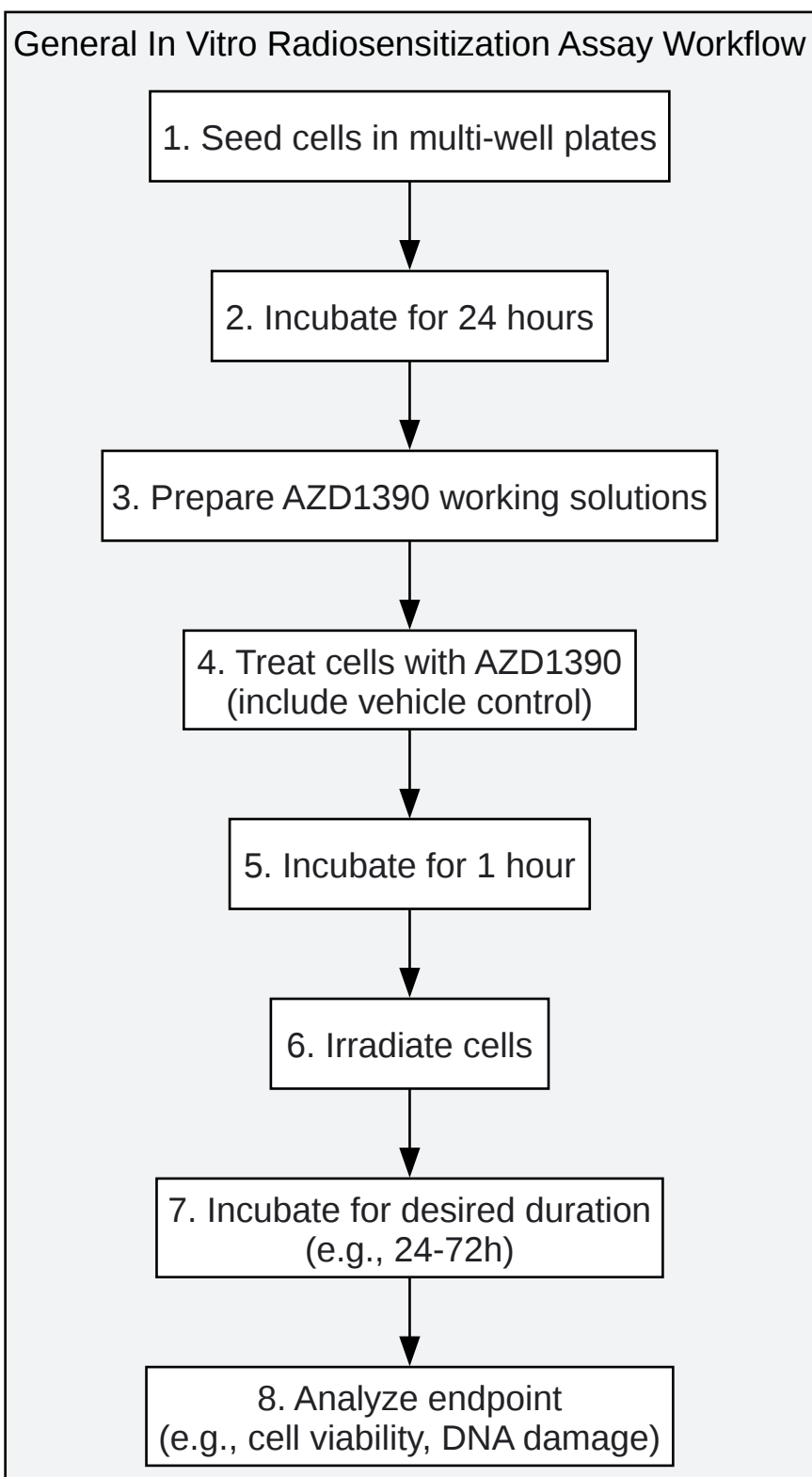
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Caption: **AZD1390** inhibits ATM kinase in the DNA damage response pathway.



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Caption: Workflow for troubleshooting **AZD1390** precipitation issues.



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Caption: A typical workflow for an in vitro radiosensitization assay using **AZD1390**.

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